molecular formula C11H18O2 B14453714 Undeca-2,4-dienoic acid CAS No. 74267-92-8

Undeca-2,4-dienoic acid

Cat. No.: B14453714
CAS No.: 74267-92-8
M. Wt: 182.26 g/mol
InChI Key: WXUGSDBMQDMRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undeca-2,4-dienoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing eleven carbon atoms and two conjugated double bonds at the second and fourth positions. This compound is weakly acidic based on its pKa value .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-2,4-dienoic acid can be synthesized through various methods. One common approach involves the extraction and isolation from natural sources, such as the roots of Echinacea atrorubens . The extraction process typically involves Soxhlet extraction using n-hexane, followed by vacuum column chromatography and further purification using medium-pressure liquid chromatography (MPLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. These methods include solvent extraction, chromatography, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Undeca-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of conjugated double bonds makes it susceptible to electrophilic addition reactions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alkanes or alcohols .

Comparison with Similar Compounds

Undeca-2,4-dienoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in the number and position of double bonds and functional groups, which contribute to their unique biological activities.

Properties

CAS No.

74267-92-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

undeca-2,4-dienoic acid

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-10H,2-6H2,1H3,(H,12,13)

InChI Key

WXUGSDBMQDMRMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.